![molecular formula C20H15BrN2O2 B11102595 2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11102595.png)
2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide
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Overview
Description
2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C20H15BrN2O2. It is a derivative of benzamide, featuring a bromine atom and a phenylcarbamoyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide typically involves the bromination of N-[4-(phenylcarbamoyl)phenyl]benzamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenylcarbamoyl group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar structure with a fluorine atom instead of a phenylcarbamoyl group.
3-bromo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide: Contains a methoxy group in addition to the bromine and phenylcarbamoyl groups.
Uniqueness
2-Bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific combination of a bromine atom and a phenylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H15BrN2O2 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
2-bromo-N-[4-(phenylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-9-5-4-8-17(18)20(25)23-16-12-10-14(11-13-16)19(24)22-15-6-2-1-3-7-15/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
DMNNRQVFUAIPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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